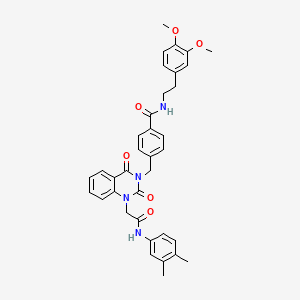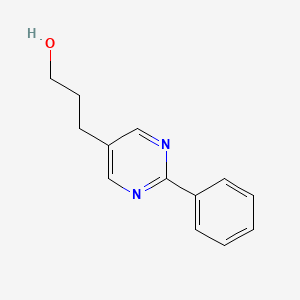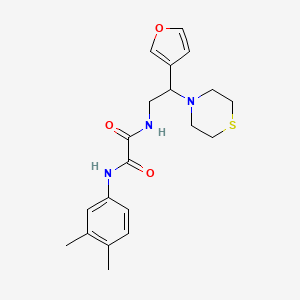
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H . This indicates that the molecule consists of a pyrrolidine ring with a prop-2-yn-1-yl group and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 189.64 .Wissenschaftliche Forschungsanwendungen
Enantioselective A(3) Reactions and Propargylamine Synthesis
Chen Zhao and D. Seidel (2015) demonstrated the use of pyrrolidine and related amines in asymmetric A(3) reactions, utilizing a copper iodide and a cocatalyst containing a carboxylic acid and a thiourea moiety. This process efficiently produces propargylamines with high enantiomeric excess (up to 96% ee) and allows for low catalyst loadings (as low as 1 mol %). The study highlights the transformation of pyrrolidine-derived propargylamines to corresponding allenes without loss of enantiopurity, which is significant for applications in asymmetric synthesis and the production of enantioenriched compounds (Chen Zhao & D. Seidel, 2015).
Synthesis of 2,3-Dihydropyrrolizines
Luis G Calvo, A. González-Ortega, and M. Sañudo (2002) explored the synthesis of 2,3-dihydropyrrolizines using Weinreb 3-(pyrrolidin-2-ylidene)propionamides or Weinreb N-vinylprolinamides. Their approach leveraged the selective reaction of the carboxamide group with organometallic compounds to generate a variety of carbonyl intermediates. These intermediates were then thermally cyclized, analogous to the Hantzsch and Knorr pyrrole synthesis methods, showcasing a versatile route for the synthesis of dihydropyrrolizines, which are important heterocyclic compounds in medicinal chemistry and organic synthesis (Luis G Calvo, A. González-Ortega, & M. Sañudo, 2002).
Reactivity of Pyridine Carboxylic Acids with Metal Salts
S. Ghosh, G. Savitha, and P. Bharadwaj (2004) investigated the reactivity of pyridine carboxylic acids with Zn(II) salts under various conditions, revealing the formation of different coordination polymers based on the reaction environment. Their work provides insights into the structural versatility and reactivity of pyridine carboxylic acids with metal ions, which is crucial for the development of new materials with potential applications in catalysis, molecular recognition, and as components in functional materials (S. Ghosh, G. Savitha, & P. Bharadwaj, 2004).
C-H Functionalization of Cyclic Amines
Y. Kang, Matthew T. Richers, Conrad H. Sawicki, and D. Seidel (2015) demonstrated the C-H functionalization of cyclic amines such as pyrrolidine, allowing for redox-annulations with α,β-unsaturated aldehydes and ketones. This method facilitates the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a novel approach for the functionalization of cyclic amines and the synthesis of complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Y. Kang et al., 2015).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFIYSSJFSANPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)
![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)


![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)




![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)